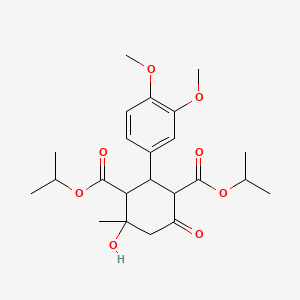![molecular formula C17H13NOS B5110170 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as TDBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TDBQ belongs to the class of benzoquinoline derivatives, which have been found to possess various biological activities.
Wirkmechanismus
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exerts its anticancer effects by targeting the DNA of cancer cells. It intercalates into the DNA helix, causing structural changes that lead to DNA damage and inhibition of DNA replication. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). ROS play a crucial role in the induction of apoptosis in cancer cells. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages as a potential anticancer agent. It has a high selectivity towards cancer cells, with minimal toxicity towards normal cells. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one also exhibits good solubility in water, making it suitable for in vivo studies. However, 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has some limitations, such as its low stability in aqueous solutions and its poor bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional chemotherapy. Additionally, the development of 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one analogs with improved stability and bioavailability could lead to the development of more effective anticancer agents.
Synthesemethoden
The synthesis of 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzophenone in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is isolated and purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-15-10-14(16-6-3-9-20-16)18-13-8-7-11-4-1-2-5-12(11)17(13)15/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSOAUDSMQJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
